

An In-depth Technical Guide to Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-bromooxazole-5-carboxylate

Cat. No.: B1387843

[Get Quote](#)

Introduction

Methyl 2-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in advanced organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring an oxazole ring substituted with a bromine atom at the 2-position and a methyl ester at the 5-position, offers two orthogonal sites for chemical modification. This bifunctionality makes it a versatile intermediate for the construction of more complex molecular architectures.

The oxazole nucleus is a privileged scaffold in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive carbon-bromine bond in **Methyl 2-bromooxazole-5-carboxylate** makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the facile introduction of diverse aryl and heteroaryl substituents. Concurrently, the methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for structural diversification and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 2-bromooxazole-5-carboxylate**, its synthetic utility, and safety considerations. While a detailed, experimentally validated synthesis protocol and complete

spectral characterization are not widely available in the public domain, this guide offers a speculative synthetic pathway based on established principles of oxazole chemistry to aid researchers in its potential preparation.

Chemical and Physical Properties

A comprehensive dataset for the physical properties of **Methyl 2-bromooxazole-5-carboxylate** is not readily available in peer-reviewed literature. The following table summarizes the available information from chemical supplier databases and patents. Researchers should verify these properties experimentally.

Property	Value	Source
CAS Number	1092351-96-6	[1] [2]
Molecular Formula	C ₅ H ₄ BrNO ₃	[3]
Molecular Weight	205.99 g/mol	[3]
Appearance	Not Reported	N/A
Melting Point	Not Reported	N/A
Boiling Point	Not Reported	N/A
Density	Not Reported	N/A
Solubility	Not Reported	N/A
Purity	Typically ≥95% - 97%	[1] [2] [4]

Spectral Data

Detailed and verified ¹H NMR, ¹³C NMR, and IR spectral data for **Methyl 2-bromooxazole-5-carboxylate** are not publicly available at the time of this writing. Researchers who synthesize or purchase this compound are advised to perform full spectral characterization to confirm its identity and purity.

Synthetic Importance and Methodologies

The utility of **Methyl 2-bromooxazole-5-carboxylate** as a synthetic intermediate is highlighted by its use in the preparation of more complex amido heteroaromatic compounds with potential applications in the treatment of liver diseases.^{[5][6]} In a documented procedure, it serves as a key coupling partner in a Suzuki reaction.^{[5][6]}

Illustrative Synthetic Application: Suzuki Coupling

A notable application of **Methyl 2-bromooxazole-5-carboxylate** is its participation in palladium-catalyzed cross-coupling reactions. For instance, it can be reacted with a boronic acid, such as (4-fluoro-3-hydroxyphenyl)boronic acid, in the presence of a suitable palladium catalyst (e.g., XPhos Pd G3) and a base (e.g., K_3PO_4) in a solvent mixture like THF and water to yield the corresponding 2-arylated oxazole derivative.^{[5][6]} This transformation underscores the importance of the C-Br bond as a handle for introducing molecular diversity.

Speculative Synthetic Protocol

While a specific, validated protocol for the synthesis of **Methyl 2-bromooxazole-5-carboxylate** is not readily found in the literature, a plausible route can be conceptualized based on established methods for oxazole synthesis. The following is a speculative, non-validated protocol that researchers may consider as a starting point for development.

Part 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate (Intermediate)

This step involves the cyclization of a suitable precursor to form the 2-aminooxazole core. One common method is the reaction of an α -haloketone with urea or a related reagent.

- Step 1.1: Halogenation of a β -ketoester. Methyl acetoacetate can be brominated at the α -position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, typically with a radical initiator like AIBN or under UV irradiation. The rationale here is to introduce a leaving group at the position adjacent to the ketone, which will be susceptible to nucleophilic attack.
- Step 1.2: Cyclization with Urea. The resulting α -bromo- β -ketoester is then reacted with urea in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The urea acts as a dinucleophile, first attacking the electrophilic carbonyl carbon of the ketone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbon bearing the bromine, displacing the bromide and forming the 2-aminooxazole ring.

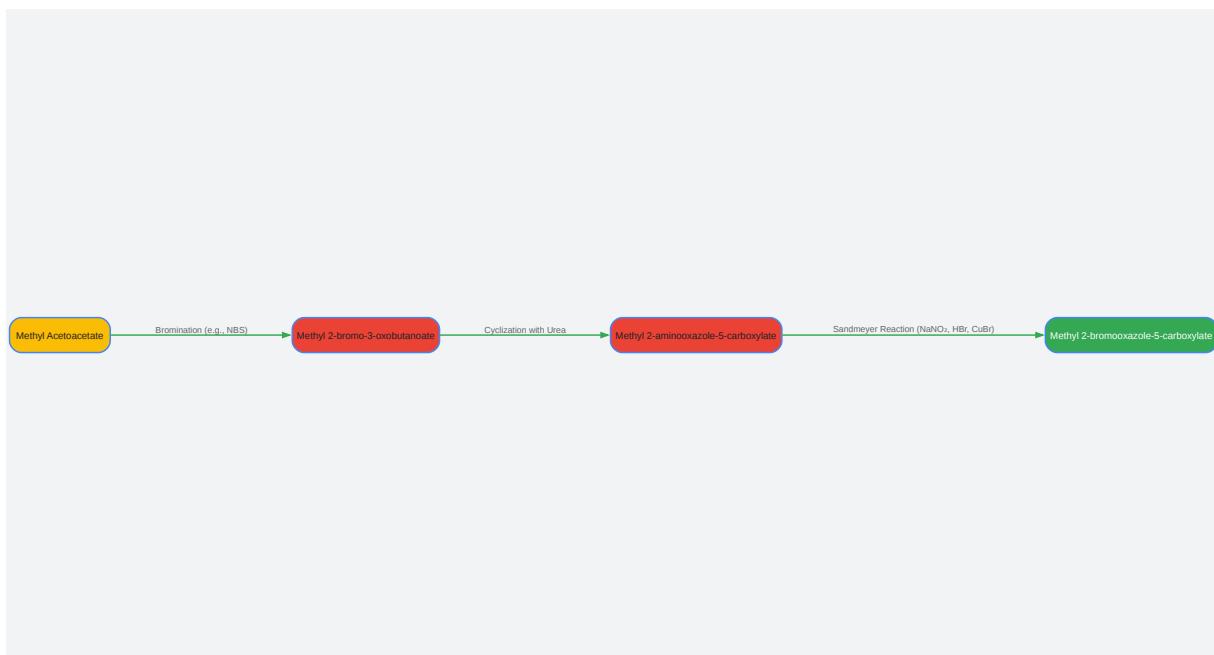
Part 2: Sandmeyer-type Reaction to Yield **Methyl 2-bromooxazole-5-carboxylate** (Target Molecule)

This part of the synthesis aims to replace the amino group at the 2-position with a bromine atom.

- Step 2.1: Diazotization of the 2-amino group. The intermediate, Methyl 2-aminooxazole-5-carboxylate, is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). This converts the amino group into a diazonium salt, which is a good leaving group (N₂).
- Step 2.2: Bromination. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The CuBr facilitates the displacement of the diazonium group by a bromide ion, yielding the final product, **Methyl 2-bromooxazole-5-carboxylate**. This is a classic Sandmeyer reaction.

Purification: The final product would likely require purification, for which column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent would be a standard approach.

The following diagram illustrates this speculative synthetic workflow:



[Click to download full resolution via product page](#)

Caption: Speculative synthesis workflow for **Methyl 2-bromooxazole-5-carboxylate**.

Safety and Handling

Methyl 2-bromooxazole-5-carboxylate is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.[\[1\]](#)

Precautionary Measures:

- Use only in a well-ventilated area.

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Store in a well-ventilated place and keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

Methyl 2-bromooxazole-5-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules. While detailed physical and spectral data are not widely available, its utility has been demonstrated in the patent literature. The speculative synthetic pathway provided herein offers a potential starting point for researchers interested in its preparation. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.
- European Patent Office. (2025, October 22). AMIDO HETEROAROMATIC COMPOUNDS (EP 4635494 A2).
- Google Patents. (n.d.). WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases.
- ResearchGate. (n.d.). Synthesis of 5-bromooxazole (10·HCl). [Image attached to a publication].
- University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... [Image attached to a publication].

- Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.
- CNDIAN. (n.d.). **Methyl 2-bromooxazole-5-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum [chemicalbook.com]
- 2. 1258283-17-8 | Ethyl 4-bromooxazole-5-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 460081-20-3 | Ethyl 2-bromooxazole-4-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 5. data.epo.org [data.epo.org]
- 6. WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-bromooxazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387843#methyl-2-bromooxazole-5-carboxylate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com